molecular formula C5H10O2S B11953840 2,2-Dimethylthietane 1,1-dioxide CAS No. 31462-45-0

2,2-Dimethylthietane 1,1-dioxide

Cat. No.: B11953840
CAS No.: 31462-45-0
M. Wt: 134.20 g/mol
InChI Key: OKSSCBJEVRRKCH-UHFFFAOYSA-N
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Description

2,2-Dimethylthietane 1,1-dioxide is an organosulfur compound with the molecular formula C5H10O2S It is characterized by a four-membered ring structure containing sulfur and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthietane 1,1-dioxide typically involves the oxidation of thietane derivatives. One common method is the oxidation of 2,2-dimethylthietane using hydrogen peroxide (H2O2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylthietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

  • 2-Methylthietane 1,1-dioxide
  • Thiepane 1,1-dioxide
  • Tetrahydrothiophene 1,1-dioxide

Comparison: 2,2-Dimethylthietane 1,1-dioxide is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and properties.

Properties

CAS No.

31462-45-0

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

2,2-dimethylthietane 1,1-dioxide

InChI

InChI=1S/C5H10O2S/c1-5(2)3-4-8(5,6)7/h3-4H2,1-2H3

InChI Key

OKSSCBJEVRRKCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS1(=O)=O)C

Origin of Product

United States

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